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Compound of Interest

Compound Name: Chlorogentisylquinone

Cat. No.: B1244671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chlorogentisylquinone is a naturally occurring small molecule that has garnered interest

within the scientific community for its inhibitory activity against neutral sphingomyelinase (N-

SMase). This enzyme plays a crucial role in cellular signaling pathways by catalyzing the

hydrolysis of sphingomyelin to ceramide. Dysregulation of N-SMase activity has been

implicated in various pathological conditions, making inhibitors like Chlorogentisylquinone
valuable tools for research and potential therapeutic development. This technical guide

provides a comprehensive overview of the spectroscopic data available for

Chlorogentisylquinone, focusing on Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS), to aid researchers in its identification, characterization, and further

investigation.

Physicochemical Properties
Chlorogentisylquinone is described as a reddish powder. Its molecular formula has been

determined to be C₁₄H₁₁ClO₅ based on High-Resolution Fast Atom Bombardment Mass

Spectrometry (HR-FAB-MS). The compound is soluble in methanol and acetone.
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The structural elucidation of Chlorogentisylquinone was achieved through a combination of

spectroscopic techniques. The following sections detail the key NMR and MS data.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry was crucial in determining the elemental composition of

Chlorogentisylquinone.

Technique Ion Observed m/z Calculated m/z
Molecular

Formula

HR-FAB-MS

(negative)
[M-H]⁻ 293.0216 293.0217 C₁₄H₁₀ClO₅

Nuclear Magnetic Resonance (NMR) Data
The one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C

NMR, DEPT, HMQC, and HMBC, were instrumental in elucidating the detailed chemical

structure of Chlorogentisylquinone. The spectra were recorded in acetone-d₆.

¹H NMR Spectroscopic Data (Acetone-d₆)

Position
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

3-H 6.91 d 2.0

5-H 6.78 d 2.0

1'-H₂ 4.60 s

4'-H 6.47 t 2.0

6'-H 6.42 d 2.0

¹³C NMR Spectroscopic Data (Acetone-d₆)
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Position Chemical Shift (δ) in ppm

1 187.5

2 161.2

3 110.1

4 182.0

5 108.8

6 165.8

1' 38.2

2' 157.1

3' 111.8

4' 134.1

5' 108.3

6' 131.8

Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the

characterization of Chlorogentisylquinone.

Isolation and Purification
Chlorogentisylquinone was isolated from the culture broth of the marine fungus Penicillium

sp. The process involved:

Solvent Extraction: The culture filtrate was extracted with ethyl acetate.

Silica Gel Chromatography: The crude extract was subjected to silica gel column

chromatography.

Sephadex LH-20 Chromatography: Further purification was achieved using a Sephadex LH-

20 column.
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Preparative HPLC: The final purification step was carried out using preparative high-

performance liquid chromatography (HPLC).

Spectroscopic Analysis
UV-Visible Spectroscopy: The UV-visible spectrum was recorded in methanol, showing

absorption maxima at 265, 330, and 430 nm.

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-

MS) was performed on a JEOL JMS-AX505HA mass spectrometer.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500

spectrometer in acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to

the solvent peak.

Signaling Pathway and Biological Activity
Chlorogentisylquinone has been identified as an inhibitor of neutral sphingomyelinase (N-

SMase). This enzyme is a key component of the sphingomyelin signaling pathway.
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Simplified Sphingomyelin Signaling Pathway and Inhibition by Chlorogentisylquinone
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Caption: Inhibition of N-SMase by Chlorogentisylquinone.

The inhibition of N-SMase by Chlorogentisylquinone blocks the conversion of sphingomyelin

to ceramide. Ceramide is a bioactive lipid that acts as a second messenger in a variety of

cellular processes, including apoptosis, cell growth, and inflammation. By reducing ceramide

production, Chlorogentisylquinone can modulate these downstream signaling events. This

makes it a valuable molecular probe for studying the roles of N-SMase and ceramide in cellular

physiology and pathology.
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Experimental Workflow
The general workflow for the isolation and characterization of Chlorogentisylquinone is

depicted below.
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Experimental Workflow for Chlorogentisylquinone
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Caption: Isolation and characterization workflow.
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This workflow highlights the multi-step purification process required to isolate

Chlorogentisylquinone from its natural source, followed by the critical spectroscopic analysis

for structural determination.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Chlorogentisylquinone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244671#spectroscopic-data-of-
chlorogentisylquinone-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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